molecular formula C8H6N2O4 B2974535 6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid CAS No. 852399-94-1

6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid

Cat. No.: B2974535
CAS No.: 852399-94-1
M. Wt: 194.14 g/mol
InChI Key: FUUXILGTYMNJST-UHFFFAOYSA-N
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Description

6-Methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid (: 852399-94-1 ) is a high-purity, fused heterocyclic compound of significant interest in medicinal chemistry and scientific research. With the molecular formula C₈H₆N₂O₄ and a molecular weight of 194.14 g/mol , this compound serves as a versatile chemical building block for the synthesis of more complex molecules. Its structure features a furo[2,3-d]pyrimidine core, which is a privileged scaffold in drug discovery, functionalized with a carboxylic acid group at the 5-position that enables further derivatization through amide coupling or other conjugation reactions . In scientific research, this furopyrimidine derivative is investigated for its potential to inhibit key biological pathways. Specifically, it is studied as a tool compound in cancer research for its role in targeting the PI3K (Phosphoinositide 3-kinase) signaling pathway . By inhibiting PI3K, the compound can disrupt downstream signals involved in cell growth, proliferation, and survival, leading to reduced cancer cell viability and increased apoptosis. This mechanism makes it a valuable probe for understanding oncogenic signaling and for the development of novel targeted cancer therapeutics . Researchers value this compound for its defined structure, confirmed by spectral data (InChI Key: FUUXILGTYMNJST-UHFFFAOYSA-N) , and its applicability in exploring structure-activity relationships (SAR) around the furopyrimidine core. Attention: This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-4-oxo-3H-furo[2,3-d]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O4/c1-3-4(8(12)13)5-6(11)9-2-10-7(5)14-3/h2H,1H3,(H,12,13)(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUXILGTYMNJST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)N=CNC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852399-94-1
Record name 6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-647361 involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Core Structure: The core structure of WAY-647361 is synthesized through a series of condensation and cyclization reactions.

    Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired chemical properties.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve high purity.

Industrial Production Methods

Industrial production of WAY-647361 follows similar synthetic routes but on a larger scale. The process involves:

    Scaling Up Reactions: Reactions are scaled up using larger reactors and optimized conditions to ensure high yield and purity.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

    Regulatory Compliance: The production process adheres to regulatory guidelines to ensure safety and efficacy.

Chemical Reactions Analysis

Types of Reactions

WAY-647361 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the compound.

    Substitution: WAY-647361 can undergo substitution reactions where specific atoms or groups are replaced with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles are employed under controlled conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

WAY-647361 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study PI3K signaling pathways and their role in cellular processes.

    Biology: Employed in research to understand the mechanisms of cell growth, proliferation, and survival.

    Medicine: Investigated for its potential therapeutic applications in cancer treatment, particularly in targeting PI3K-related pathways.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting PI3K.

Mechanism of Action

WAY-647361 exerts its effects by inhibiting the PI3K enzyme. The inhibition of PI3K disrupts the signaling pathways involved in cell growth and survival, leading to reduced proliferation and increased apoptosis (programmed cell death) in cancer cells. The molecular targets include the PI3K enzyme and downstream signaling molecules such as AKT and mTOR .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Furo[2,3-d]pyrimidine Derivatives

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Molecular Formula Molecular Weight Notable Properties CAS/Ref.
6-Methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid 6-Me, 4-oxo, 5-COOH C₉H₈N₂O₄ 208.18 Moderate solubility in polar solvents; acidic due to COOH group
3,6-Dimethyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid 3-Me, 6-Me, 4-oxo, 5-COOH C₉H₁₀N₂O₄ 210.19 Increased hydrophobicity due to additional methyl group 872319-72-7
3-Ethyl-6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid 3-Et, 6-Me, 4-oxo, 5-COOH C₁₁H₁₂N₂O₄ 236.23 Enhanced lipophilicity; potential for improved membrane permeability 1172828-81-7
Ethyl 3-amino-6-methyl-4-oxo-2-(phenylamino)-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylate 3-NH₂, 2-PhNH, 5-COOEt C₁₆H₁₇N₅O₃ 327.34 Ester form reduces acidity; phenylamino group may enhance π-π interactions

Key Findings :

  • Methyl vs. Ethyl Groups : The ethyl substituent in the 3-position increases lipophilicity, which may enhance bioavailability but reduce aqueous solubility .
  • Carboxylic Acid vs. Ester : The ethyl ester derivative (Table 1) lacks the acidic proton, making it more suitable for prodrug strategies or passive diffusion across biological membranes .

Heterocycle Variations: Furo vs. Thieno vs. Pyrrolo Pyrimidines

Table 2: Heterocycle Comparisons
Compound Name Core Structure Key Functional Groups Molecular Weight Notable Differences Ref.
This compound Furan 5-COOH, 6-Me 208.18 Oxygen in furan enhances electron density; moderate polarity
Methyl 3-amino-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate Thiophene 5-Me, 6-COOMe 239.25 Sulfur in thiophene increases lipophilicity and π-stacking potential 307324-80-7
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid Pyrrole 4-Cl, 7-Me 211.61 Nitrogen-rich pyrrole core enhances hydrogen-bonding capacity 1069473-61-5

Key Findings :

  • Furan vs. Thiophene : Thiophene derivatives exhibit greater metabolic stability due to sulfur’s resistance to oxidative degradation but may exhibit higher toxicity .
  • Pyrrolo[2,3-d]pyrimidines : The pyrrole ring introduces additional nitrogen atoms, improving interactions with nucleic acid targets (e.g., kinase inhibitors) .

Functional Group Modifications and Electronic Effects

Table 3: Substituent Electronic Effects
Compound Name Substituent Electronic Effect Impact on Properties Ref.
This compound 6-Me Electron-donating Stabilizes the pyrimidine ring; slight increase in hydrophobicity
4-Chloro-6-(4-nitrophenyl)-furo[2,3-d]pyrimidine-5-carboxylic acid ethyl ester 4-Cl, 4-NO₂Ph Strong electron-withdrawing Reduces electron density; enhances reactivity in nucleophilic substitution 866181-93-3
1-(2,5-Dimethylphenyl)-7-methyl-4-oxo-2-sulfanyl-1H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid 2-SH Electron-withdrawing (thiol) Increases acidity; potential for disulfide bond formation 1006353-01-0

Key Findings :

  • Electron-Withdrawing Groups (e.g., NO₂, Cl): Enhance electrophilicity, making derivatives more reactive in coupling reactions (e.g., Suzuki-Miyaura) .
  • Thiol Groups : Introduce redox activity and metal-binding capabilities, useful in chelation therapy or enzyme inhibition .

Biological Activity

6-Methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid (CAS Number: 852399-94-1) is a compound of interest due to its potential biological activities. This article aims to explore its biological activity based on available literature, including structural information, pharmacological properties, and relevant case studies.

Structural Information

The molecular formula of this compound is C8H6N2O4C_8H_6N_2O_4. The compound has a complex structure characterized by a fused furo-pyrimidine ring system. Below is a summary of its structural properties:

PropertyValue
Molecular FormulaC₈H₆N₂O₄
SMILESCC1=C(C2=C(O1)N=CNC2=O)C(=O)O
InChIInChI=1S/C8H6N2O4/c1-3-4(8(12)13)5...
InChIKeyFUUXILGTYMNJST-UHFFFAOYSA-N

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. Studies suggest that furo-pyrimidine derivatives can scavenge free radicals and inhibit lipid peroxidation. The presence of functional groups in the structure may enhance these activities, although specific data for this compound is sparse.

Enzyme Inhibition

Enzyme inhibition studies are vital in understanding the therapeutic potential of this compound. Similar compounds have been investigated for their ability to inhibit key enzymes involved in metabolic pathways, including:

  • Cholinesterases : Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical in Alzheimer's disease treatment.
  • Cyclooxygenases (COX) : Compounds with anti-inflammatory properties often target COX enzymes.

Case Study 1: Inhibition of Cholinesterases

A study evaluating similar furo-pyrimidine derivatives demonstrated dual inhibition against AChE and BChE with IC50 values ranging from 5.4 μM to 10.4 μM. This suggests potential for therapeutic applications in neurodegenerative diseases .

Case Study 2: Antioxidant Evaluation

In vitro assays have shown that certain derivatives possess significant antioxidant activity, with IC50 values indicating effective scavenging of DPPH radicals. The structure-activity relationship indicates that modifications to the furo-pyrimidine framework can enhance antioxidant capacity .

Q & A

Q. What are the established synthetic routes for 6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylic acid, and what reaction conditions are optimal?

The synthesis of this compound and its analogs typically involves cyclocondensation reactions. For example, similar pyrimidine derivatives are synthesized via one-pot Biginelli-like reactions using aldehydes, urea, and β-keto esters under acidic conditions. Optimization of catalysts (e.g., HCl, Lewis acids like BF₃·Et₂O) and solvent systems (e.g., ethanol, acetic acid) is critical. In a related study, methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate was prepared using benzaldehyde, highlighting the role of aldehyde substituents in directing cyclization . Reaction temperatures (80–100°C) and reflux durations (6–12 hours) significantly influence yield and purity.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation requires a combination of techniques:

  • X-ray crystallography : Provides definitive bond lengths, angles, and spatial arrangements. For instance, ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate was characterized via single-crystal X-ray diffraction, confirming the fused furopyrimidine core .
  • NMR spectroscopy : ¹H NMR identifies proton environments (e.g., methyl groups at δ 2.1–2.5 ppm), while ¹³C NMR confirms carbonyl (δ 165–175 ppm) and aromatic carbons.
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Q. What purification methods are recommended for isolating this compound from reaction mixtures?

Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) is commonly used. For polar derivatives, reverse-phase HPLC with acetonitrile/water (0.1% TFA) can improve resolution. Recrystallization from ethanol or methanol is effective for obtaining high-purity crystals, as demonstrated in the isolation of dihydropyrimidine analogs .

Q. What safety precautions should be observed during handling and storage?

Based on safety data sheets for structurally related compounds:

  • Storage : Keep in amber glass containers under inert atmosphere (argon/nitrogen) at 2–8°C to prevent oxidation and hydrolysis .
  • Hazards : While specific hazards for this compound are unclassified, similar pyrimidines may exhibit irritant properties. Use PPE (gloves, goggles) and work in a fume hood.

Advanced Research Questions

Q. How can regioselectivity challenges in furo[2,3-d]pyrimidine synthesis be systematically addressed?

Regioselectivity is influenced by:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor cyclization at the 5-position.
  • Substituent effects : Electron-withdrawing groups on aldehydes direct nucleophilic attack to specific positions. For example, trifluoromethyl groups enhance electrophilicity at the 4-position, as seen in derivatives with 3,5-bis(trifluoromethyl)phenyl substituents .
  • Catalytic systems : Lewis acids like ZnCl₂ can stabilize transition states to favor desired regioisomers.

Q. How should contradictory spectroscopic data (e.g., NMR shifts) between synthesized batches be resolved?

Contradictions may arise from tautomerism or impurities. Use:

  • Variable-temperature NMR : To identify tautomeric equilibria (e.g., keto-enol shifts).
  • HPLC-MS : Assess purity and detect side products.
  • Cross-validation with crystallography : Compare experimental NMR shifts with computed chemical shifts from X-ray-derived structures .

Q. What computational methods predict the compound’s reactivity and electronic properties for medicinal chemistry applications?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For analogs, MEP (Molecular Electrostatic Potential) maps revealed nucleophilic regions at the carbonyl oxygen .
  • Molecular docking : Simulates interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies.

Q. What strategies optimize the compound’s solubility for in vitro bioassays?

  • Salt formation : Use sodium or potassium salts of the carboxylic acid group.
  • Co-solvent systems : DMSO (≤10%) or cyclodextrin-based formulations enhance aqueous solubility.
  • Prodrug derivatization : Esterification of the carboxylic acid (e.g., ethyl ester) improves membrane permeability, as demonstrated in related pyrimidine carboxylates .

Q. How can researchers analyze degradation products under accelerated stability conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (UV irradiation), and hydrolytic conditions (pH 1–13).
  • LC-MS/MS : Identifies degradation pathways (e.g., hydrolysis of the furo ring or decarboxylation).
  • Kinetic modeling : Determines activation energy (Eₐ) using Arrhenius plots to predict shelf life .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity data across studies?

  • Standardize assay protocols : Variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times can skew results.
  • Control for purity : Impurities >95% (by HPLC) are critical; bioactive contaminants (e.g., residual catalysts) may confound results.
  • Meta-analysis : Cross-reference data with structurally validated analogs, such as antibacterial dihydropyrimidines, to identify trends .

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